5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
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Overview
Description
“5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde” is a chemical compound used for proteomics research . Its molecular formula is C13H8BrCl2NO2 .
Physical and Chemical Properties Analysis
This compound has a melting point of 133-135°C . Other physical and chemical properties such as solubility, stability, and spectral properties (IR, NMR, UV-Vis, etc.) are not available in the current resources.Scientific Research Applications
Palladium-Catalyzed Cyclization
Palladium-catalyzed cyclization processes involving bromopyridine derivatives have been explored for synthesizing complex heterocyclic compounds. For instance, the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under specific conditions yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing the utility of such reactions in constructing pharmacologically relevant structures (Cho & Kim, 2008).
Synthesis of Non-Peptide Small Molecular Antagonists
Benzamide derivatives, including those synthesized from bromo- and chloro-substituted benzyl compounds, have shown potential as non-peptide small molecular antagonists. These compounds, developed through a series of organic reactions, have been characterized and tested for biological activity, highlighting their significance in medicinal chemistry research (Bi, 2015).
Development of Antibiotics
Research into the synthesis of macrocyclic antibiotics, such as GE 2270 A, involves the transformation of bromo-substituted pyridine derivatives. These efforts exemplify the role of such compounds in the total synthesis of antibiotics, underlining their importance in addressing microbial resistance (Okumura et al., 1998).
Antimicrobial and Anti-inflammatory Activities
Studies have also explored the antimicrobial and anti-inflammatory properties of bromo-substituted benzofuro[3,2-d]pyrimidines, synthesized through cyclization reactions. These findings demonstrate the potential therapeutic applications of such compounds (Parameshwarappa & Sangapure, 2009).
Analgesic Activities
Further, the synthesis of 7-azaindazole chalcone derivatives from bromo-substituted pyridine aldehydes has led to compounds with notable anti-inflammatory and analgesic activities. This research points to the versatility of bromo-substituted pyridine derivatives in developing new therapeutic agents (Chamakuri et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde may also interact with various cellular targets.
Mode of Action
It is suggested that the carbonyl oxygen (c=o) of similar compounds forms a hydrogen bond with specific amino acids in the target proteins . The other moieties, such as 3-(3,4-dichlorobenzyl), are positioned well in the hydrophobic pocket and solvent area .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a wide range of biochemical pathways.
Result of Action
It is known that similar compounds have shown cytotoxicity dependent on various cell lines .
Action Environment
It is recommended to store similar compounds in a sealed, dry environment at 2-8°c .
Properties
IUPAC Name |
5-bromo-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO2/c14-10-3-9(7-18)6-17(13(10)19)5-8-1-2-11(15)12(16)4-8/h1-4,6-7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEXHZCYXOKZAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)Br)C=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.